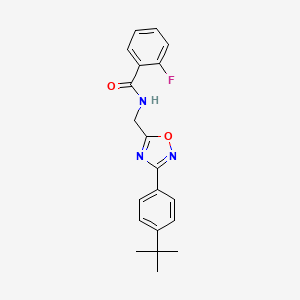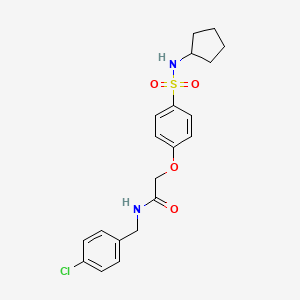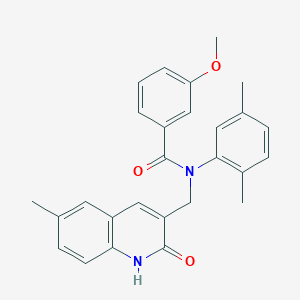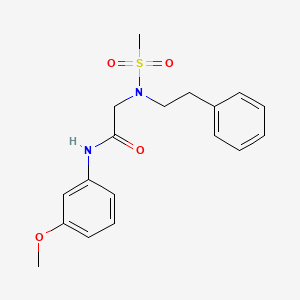
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for further research.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, including the production of pro-inflammatory cytokines. By inhibiting carbonic anhydrase, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide reduces the production of these cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have antioxidant activity. It also has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. However, N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of research is its potential as an anticancer agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in this area. Additionally, further research is needed to determine the optimal dosage and administration method for N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide in vivo.
合成方法
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide can be synthesized by reacting N-phenethylmethylamine with 3-methoxybenzoyl chloride in the presence of a base, followed by reacting the resulting product with acetamide and a sulfonating agent. The synthesis of N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学研究应用
N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied extensively for its potential therapeutic applications. One of the most significant areas of research is its role as an anti-inflammatory agent. N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This makes N-(3-methoxyphenyl)-2-(N-phenethylmethylsulfonamido)acetamide a potential candidate for the treatment of various inflammatory diseases such as arthritis, multiple sclerosis, and Crohn's disease.
属性
IUPAC Name |
N-(3-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-10-6-9-16(13-17)19-18(21)14-20(25(2,22)23)12-11-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYCLCLLNEABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

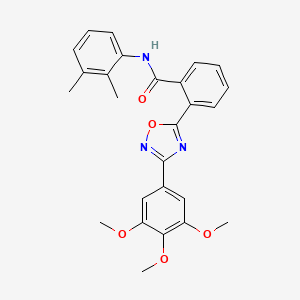
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
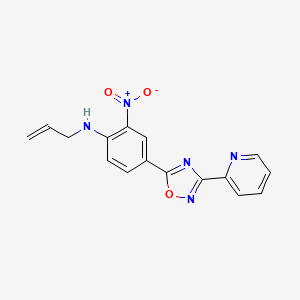
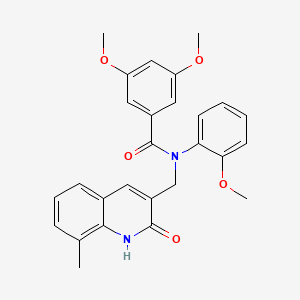
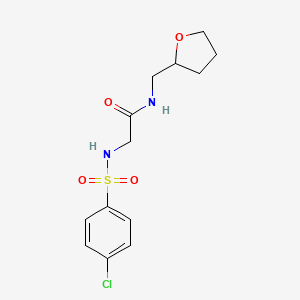

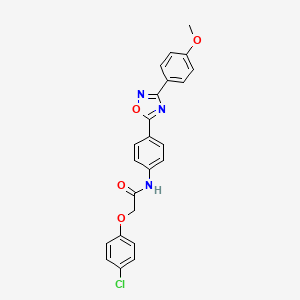

![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)
